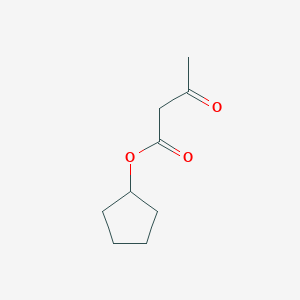

Cyclopentyl 3-oxobutanoate

Description

Structure

3D Structure

Properties

CAS No. |

6624-83-5 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

cyclopentyl 3-oxobutanoate |

InChI |

InChI=1S/C9H14O3/c1-7(10)6-9(11)12-8-4-2-3-5-8/h8H,2-6H2,1H3 |

InChI Key |

UGZNCYLVFNJCGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)OC1CCCC1 |

Origin of Product |

United States |

The Significance of β Keto Esters As Synthons in Complex Molecule Construction

β-Keto esters are highly valuable intermediates in organic chemistry, serving as foundational synthons for creating a wide array of complex molecular architectures. fiveable.meresearchgate.net Their utility stems from the presence of both ketone and ester functional groups, which confer a unique reactivity profile. fiveable.me This dual functionality allows for a variety of chemical transformations, making them indispensable tools for synthetic chemists. fiveable.menih.gov

The carbon atom situated between the two carbonyl groups, known as the α-carbon, possesses particularly acidic protons. fiveable.me This acidity facilitates the formation of a stabilized enolate ion upon treatment with a base. numberanalytics.com This enolate is a potent nucleophile, capable of participating in a range of carbon-carbon bond-forming reactions, a cornerstone of complex molecule synthesis. fiveable.menumberanalytics.com

Key reactions involving β-keto esters include:

Alkylation: The enolate can be readily alkylated at the α-position, allowing for the introduction of various substituents. aklectures.com

Acylation: Reaction of the dianion of β-keto esters with acylating agents can yield β,δ-diketo esters. researchgate.net

Claisen Condensation: This classic reaction, which often forms β-keto esters, involves the condensation of two ester molecules. numberanalytics.com

Decarboxylation: Upon hydrolysis of the ester group to a carboxylic acid, the resulting β-keto acid can readily undergo decarboxylation (loss of CO2) to produce a ketone. aklectures.com This sequence provides a powerful method for synthesizing substituted ketones. aklectures.com

Cyclization Reactions: β-Keto esters can undergo intramolecular cyclization to form cyclic compounds, which are important frameworks in many natural products and pharmaceuticals. fiveable.me

Palladium-Catalyzed Reactions: Modern synthetic methods have expanded the utility of β-keto esters, particularly their allylic derivatives. nih.gov Palladium-catalyzed reactions can lead to the formation of α-allyl ketones, α,β-unsaturated ketones, and other valuable products through intermediates known as palladium enolates. nih.gov

The versatility of β-keto esters makes them key intermediates in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and natural products like paclitaxel (B517696) and podophyllotoxin. rsc.orgresearchgate.netchemimpex.com

Unique Contribution of the Cyclopentyl Moiety to Reactivity and Selectivity

The cyclopentyl group attached to the Cyclopentyl 3-oxobutanoate molecule is not merely a passive component; it actively influences the compound's reactivity and selectivity in chemical reactions. fiveable.me This influence is a combination of steric and electronic effects.

Steric Effects: The five-membered ring of the cyclopentyl group introduces significant steric bulk. This bulk can hinder the approach of reactants to certain parts of the molecule, thereby directing reactions to less sterically congested sites. This can lead to higher regioselectivity and stereoselectivity in reactions. For instance, the cyclopentyl group can influence the facial selectivity of additions to the ketone carbonyl group. In some contexts, the cyclopentyl group has been shown to afford high catalytic activity in reactions involving sterically hindered substrates. researchgate.net

Electronic Effects: While often considered to have a minor electronic effect compared to more strongly electron-donating or -withdrawing groups, the cyclopentyl group can still influence the electronic properties of the molecule. It is generally considered to be weakly electron-donating through an inductive effect. This can subtly modulate the reactivity of the nearby ketone and ester carbonyl groups.

The combination of these effects makes the cyclopentyl moiety a valuable tool for fine-tuning the properties and reactivity of β-keto esters, allowing chemists to achieve specific synthetic outcomes.

Overview of Current Research Trajectories Involving Cyclopentyl 3 Oxobutanoate Analogues

Current research continues to explore the synthetic potential of Cyclopentyl 3-oxobutanoate and its analogues. These compounds are utilized as key intermediates in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical sectors. chemimpex.com

One area of focus is the use of these compounds in the construction of heterocyclic systems. The reactive nature of the β-keto ester functionality allows for cyclocondensation reactions with various reagents to form substituted pyridines, pyrimidines, and other ring systems that are common motifs in biologically active molecules. acs.org

Research has also delved into the development of novel catalytic methods for transformations involving β-keto esters. For example, nickel-catalyzed amidation of β-keto esters has been developed, where cyclic alkyl substituents, including cyclopentyl, have been studied. nih.gov Such methods aim to create more efficient and selective ways to build complex molecules.

Furthermore, analogues of this compound are being investigated for their own biological activities. For instance, the design of β-keto esters as potential antibacterial agents, inspired by the structure of bacterial quorum-sensing molecules, is an active area of research. mdpi.com Theoretical studies, such as those using density functional theory (DFT), are being employed to understand and predict the reactivity of these compounds, which can guide the design of new molecules with desired properties. mdpi.com

The synthesis of complex natural products remains a significant driver of research involving β-keto ester chemistry. google.com The ability to introduce a cyclopentyl group, a common feature in many natural products, via a versatile building block like this compound is highly advantageous.

Properties of this compound

| Property | Value |

| CAS Number | 6624-83-5 echemi.com |

| Molecular Formula | C9H14O3 echemi.com |

| Molecular Weight | 170.21 g/mol echemi.com |

| Appearance | Colorless or light yellow liquid chemimpex.com |

| Topological Polar Surface Area | 43.4 Ų echemi.com |

| Complexity | 180 echemi.com |

An in-depth look at the synthesis of this compound and its related compounds reveals a variety of chemical strategies, from classic condensation reactions to modern catalytic innovations. This article explores the primary methods used to create these valuable β-keto esters.

Spectroscopic and Structural Characterization Studies in Academic Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural analysis of Cyclopentyl 3-oxobutanoate are achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each of these techniques provides unique and complementary information, which, when integrated, allows for an unambiguous assignment of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton frameworks of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the connectivity and stereochemical relationships of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The protons on the cyclopentyl ring are expected to appear as a complex multiplet in the upfield region, while the protons of the 3-oxobutanoate moiety will have characteristic chemical shifts. The methine proton of the cyclopentyl group attached to the ester oxygen is anticipated to be the most downfield of the cyclopentyl protons due to the deshielding effect of the oxygen atom. oregonstate.edu The methylene (B1212753) and methyl protons of the butanoate chain will also show characteristic signals, with the methylene protons adjacent to the ketone group being deshielded.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. For this compound, distinct signals are expected for the carbonyl carbons of the ester and ketone groups, the carbons of the cyclopentyl ring, and the carbons of the butanoate chain. oregonstate.edu The carbonyl carbons are the most deshielded and will appear at the downfield end of the spectrum. The chemical shifts of the cyclopentyl carbons will be influenced by their proximity to the electron-withdrawing ester group.

A summary of the predicted ¹H and ¹³C NMR chemical shifts for this compound is presented in the interactive table below.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopentyl CH-O | 4.8 - 5.2 | 75 - 80 |

| Cyclopentyl CH₂ | 1.5 - 1.9 | 30 - 35 |

| Cyclopentyl CH₂ | 1.5 - 1.9 | 23 - 28 |

| C=O (Ester) | - | 165 - 175 |

| CH₂ (keto) | 3.4 - 3.6 | 45 - 50 |

| C=O (Ketone) | - | 200 - 210 |

| CH₃ | 2.2 - 2.4 | 28 - 32 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. pressbooks.pub The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl groups of the ester and ketone functionalities. uobabylon.edu.iq

The ester carbonyl (C=O) stretch is typically observed in the range of 1750-1735 cm⁻¹, while the ketone carbonyl stretch appears at a slightly lower wavenumber, around 1725-1705 cm⁻¹. vscht.czmanifoldapp.org The presence of two distinct carbonyl absorptions in this region would be a strong indicator of the β-keto ester structure. Additionally, the C-O stretching vibrations of the ester group are expected to produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. uobabylon.edu.iq The C-H stretching vibrations of the cyclopentyl and butanoate alkyl groups will be observed around 3000-2850 cm⁻¹. pressbooks.pub

The following interactive table summarizes the predicted characteristic IR absorption bands for this compound.

Predicted IR Absorption Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong |

| C=O (Ester) | Stretching | 1735 - 1750 | Strong |

| C=O (Ketone) | Stretching | 1705 - 1725 | Strong |

| C-O | Stretching | 1000 - 1300 | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. udel.edu For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation of β-keto esters in mass spectrometry is often characterized by specific cleavage patterns. cdnsciencepub.comresearchgate.net Alpha-cleavage, the breaking of the bond adjacent to a carbonyl group, is a common fragmentation pathway. libretexts.org For this compound, this could result in the loss of the cyclopentoxy group or the acetyl group. Another characteristic fragmentation is the McLafferty rearrangement, which can occur in molecules containing a carbonyl group and a γ-hydrogen. cdnsciencepub.comresearchgate.net This rearrangement would lead to the formation of a neutral enol and a charged alkene.

An interactive table of predicted key fragment ions in the mass spectrum of this compound is provided below.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 170 | [C₉H₁₄O₃]⁺ | Molecular Ion |

| 127 | [M - C₂H₃O]⁺ | Alpha-cleavage (loss of acetyl group) |

| 85 | [C₅H₉O]⁺ | Cleavage of the ester bond with charge retention on the cyclopentoxy moiety |

| 69 | [C₅H₉]⁺ | Loss of CO₂ from the cyclopentoxycarbonyl fragment |

| 43 | [C₂H₃O]⁺ | Acetyl cation from alpha-cleavage |

Conformational Analysis of Cyclopentyl Moieties in Analogous Structures

The cyclopentyl ring is not planar and exists in puckered conformations to relieve torsional strain. libretexts.org The two most common conformations are the "envelope" and the "half-chair". dalalinstitute.comyoutube.com In the envelope conformation, four of the carbon atoms are in a plane, while the fifth is out of the plane. In the half-chair conformation, three carbons are in a plane, with one above and one below the plane. youtube.com

For substituted cyclopentanes, the substituent's size and electronic nature can influence the preferred conformation. acs.orgacs.org In the case of this compound, the bulky 3-oxobutanoate group would likely favor an equatorial position on the ring to minimize steric hindrance. This would influence the relative energies of the possible envelope and half-chair conformations. The dynamic interconversion between these conformations is typically rapid at room temperature.

Operando Spectroscopic Investigations of Catalytic Processes Involving Related Compounds

Operando spectroscopy is a powerful methodology that allows for the real-time monitoring of a catalytic reaction under actual process conditions. nih.gov This technique provides valuable insights into the reaction mechanism, the nature of the active catalytic species, and the reaction intermediates.

In the context of compounds related to this compound, such as other β-keto esters, operando spectroscopy has been employed to study various catalytic transformations. For instance, the asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a reaction of significant industrial importance. rsc.orgrsc.org Operando attenuated total reflectance infrared (ATR-IR) spectroscopy has been used to monitor the surface processes during the heterogeneous asymmetric hydrogenation of ketones. nih.govresearchgate.net These studies can reveal details about the interaction of the substrate with the catalyst surface and the formation of key intermediates.

Computational Chemistry and Theoretical Modeling of Cyclopentyl 3 Oxobutanoate Systems

Density Functional Theory (DFT) for Mechanistic Insights and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a primary tool for probing the electronic structure of organic species, offering a favorable balance between accuracy and computational cost. nih.govmdpi.com For molecules like Cyclopentyl 3-oxobutanoate, DFT can elucidate reaction mechanisms, predict reactivity, and analyze molecular properties.

While specific DFT studies on this compound are not extensively documented in the literature, research on analogous β-keto esters provides a framework for understanding its theoretical reactivity. nih.govresearchgate.net In a study on a series of β-keto ester analogues designed as potential quorum-sensing inhibitors, DFT calculations at the M062x/6-311+G(d,p) level were used to optimize molecular geometries and analyze reactivity. nih.gov The analysis focused on conceptual DFT reactivity descriptors to predict the susceptibility of these compounds to reactions with biological nucleophiles. nih.gov

These descriptors, which include electronic energy, chemical potential, hardness, and electrophilicity, offer a quantitative measure of a molecule's reactivity. nih.gov For example, the global electrophilicity index (ω) can indicate a compound's ability to act as an electron acceptor in a reaction. By analyzing these parameters, researchers can predict which sites on the molecule are most likely to be involved in electrophilic or nucleophilic attacks. nih.gov

Table 1: Representative Conceptual DFT Reactivity Descriptors for a Series of β-Keto Esters

| Compound | Electronic Energy (Hartrees) | Chemical Potential (eV) | Hardness (eV) | Global Electrophilicity (ω, eV) |

| Analog 1 | -804.18 | -4.68 | 7.91 | 1.38 |

| Analog 2 | -1263.82 | -5.11 | 7.94 | 1.64 |

| Analog 3 | -879.44 | -4.43 | 7.90 | 1.24 |

| Analog 4 | -1102.77 | -5.14 | 7.82 | 1.68 |

| Analog 5 | -1263.82 | -5.11 | 7.94 | 1.64 |

| Analog 6 | -1723.46 | -5.30 | 7.93 | 1.77 |

| Analog 7 | -2642.75 | -5.55 | 7.90 | 1.95 |

| Analog 8 | -843.49 | -4.84 | 8.00 | 1.46 |

| Data adapted from a computational analysis of analogous β-keto ester structures. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Enzyme Binding Studies

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. frontiersin.org This technique allows researchers to study the conformational flexibility of molecules like this compound and to model their interactions with biological targets, such as enzymes, over time. frontiersin.orgrsc.org

MD simulations can provide detailed insights into the stability of a ligand within an enzyme's active site. nih.gov In a study of β-keto ester analogues targeting quorum-sensing proteins, MD simulations were performed for 500 nanoseconds to explore the interactions between the compounds and the LasR and LuxS proteins. nih.govresearchgate.net The stability of the ligand-protein complex was evaluated by calculating the root mean square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. nih.gov A stable RMSD value suggests a robust and sustained interaction. nih.govresearchgate.net

Furthermore, these simulations can identify the specific amino acid residues that are critical for binding and map the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and water bridges. researchgate.netyoutube.com This information is invaluable for structure-based drug design, as it can guide the modification of the ligand to enhance its binding affinity and selectivity. youtube.com

Table 2: Analysis of Ligand-Enzyme Interactions from a 500 ns MD Simulation for an Analogous β-Keto Ester

| Interaction Type | Interacting Residues (Example) | Interaction Frequency (%) |

| Hydrogen Bonds | Trp-60, Ser-129 | > 40% |

| Hydrophobic | Tyr-56, Tyr-64, Asp-73 | > 30% |

| Water Bridges | Arg-100, Gly-126 | > 20% |

| Data represents a typical analysis from MD simulations of a β-keto ester analog with the LasR protein, highlighting key interactions. nih.govresearchgate.net |

For this compound, MD simulations could be employed to understand how the cyclopentyl group fits into the binding pocket of a target enzyme and to predict its binding free energy, offering a theoretical assessment of its potential efficacy as an enzyme inhibitor.

Quantitative Structure-Activity Relationships (QSAR) in Related Chemical Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. fiveable.melibretexts.org QSAR models are developed by correlating variations in molecular descriptors (representing physicochemical properties) with observed changes in the activity of the compounds. nih.govcreative-biostructure.com

The fundamental principle of QSAR is that the biological activity of a molecule is determined by its structure. fiveable.me The process involves several key steps:

Data Set Selection : A series of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation : A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the activity. fiveable.menih.gov

Model Validation : The model's predictive power is rigorously tested using internal and external validation techniques. frontiersin.org

For a chemical series including this compound, a QSAR study could be designed to explore how modifications to the cyclopentyl ring or the 3-oxobutanoate core affect a specific biological activity, such as enzyme inhibition. creative-biostructure.com For instance, a series of alkyl 3-oxobutanoates could be synthesized and tested, with the alkyl group varying in size and lipophilicity (e.g., methyl, ethyl, propyl, cyclopentyl, cyclohexyl).

Table 3: Hypothetical Data for a QSAR Study of Alkyl 3-Oxobutanoates

| Compound (Alkyl Group) | Experimental Activity (IC₅₀, µM) | LogP (Hydrophobicity) | Molar Volume (ų) |

| Methyl | 50.2 | 0.25 | 105.1 |

| Ethyl | 35.8 | 0.75 | 121.5 |

| Propyl | 21.4 | 1.25 | 137.9 |

| Cyclopentyl | 15.5 | 1.98 | 158.3 |

| Cyclohexyl | 18.9 | 2.51 | 174.7 |

| This table illustrates the type of data that would be generated and used in a QSAR analysis. Values are hypothetical. |

By developing a predictive QSAR model, researchers could identify the key structural features that drive activity and use this knowledge to design new, more potent derivatives without the need for exhaustive synthesis and testing. nih.gov

Retrosynthetic Analysis and Computer-Assisted Synthesis Planning for Cyclopentyl Derivatives

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves deconstructing a target molecule into simpler, commercially available precursors by mentally breaking bonds and applying known, reliable chemical transformations in reverse. deanfrancispress.comlibretexts.org This process generates a "retrosynthetic tree" of possible synthetic routes. wikipedia.org

The synthesis of this compound is an ideal candidate for retrosynthetic analysis, with the acetoacetic ester synthesis being a primary forward reaction. openochem.orgwikipedia.orgchemistnotes.com

The retrosynthetic analysis for this compound would proceed as follows:

Target Molecule : this compound.

Disconnection 1 (C-O Ester Bond) : The most logical first disconnection is the ester linkage. This is a "functional group interconversion" (FGI) thinking in the reverse direction. In the forward direction, this suggests an esterification reaction between acetoacetic acid and cyclopentanol, or more practically, a transesterification.

Disconnection 2 (C-C Bond) : A more powerful disconnection for this class of molecules breaks the carbon-carbon bond alpha to the ketone and ester groups. The acetoacetic ester synthesis allows for the formation of this bond. wikipedia.org This disconnection simplifies the molecule into two key fragments, or "synthons": an acetoacetate (B1235776) enolate (nucleophile) and a cyclopentyl cation (electrophile).

Synthetic Equivalents : These idealized synthons are then converted into their real-world chemical equivalents. The acetoacetate enolate is generated from an acetoacetic ester (like ethyl acetoacetate) and a base (like sodium ethoxide). openochem.org The cyclopentyl cation equivalent is a cyclopentyl halide, such as cyclopentyl bromide. molbase.com

Retrosynthetic Scheme for this compound:

Computer-Assisted Synthesis Planning (CASP) leverages computational algorithms to perform retrosynthetic analysis automatically. synthiaonline.comyoutube.com These programs use vast databases of chemical reactions to propose and evaluate multiple synthetic routes. youtube.comnih.gov For a target like this compound, a CASP tool would likely identify the acetoacetic ester synthesis as a high-ranking pathway due to its efficiency and high precedence in the chemical literature. nih.gov These tools can also help optimize routes by considering factors like cost, yield, and safety. synthiaonline.com

Advanced Applications of Cyclopentyl 3 Oxobutanoate in Chemical Synthesis

Role as a Versatile Building Block in Organic Synthesis

The versatility of Cyclopentyl 3-oxobutanoate in organic synthesis stems from the reactivity of its β-keto ester functionality. This functional group allows the molecule to participate in a wide range of carbon-carbon bond-forming reactions. The acidic α-protons located on the methylene (B1212753) group between the two carbonyls can be easily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile that can react with various electrophiles, making it a cornerstone for constructing more complex carbon skeletons. Its utility is demonstrated in its application as a precursor for highly functionalized cyclopentenone building blocks, which are pivotal in many synthesis programs. durham.ac.ukresearchgate.networktribe.com The ability to be reliably produced in significant quantities underscores its importance as a foundational component in advanced synthesis. durham.ac.ukresearchgate.networktribe.com

Precursor to Complex Molecular Architectures and Scaffolds

The inherent reactivity of this compound makes it an ideal starting point for synthesizing elaborate molecular structures. Its framework can be manipulated and incorporated into larger, more intricate systems, serving as a launchpad for molecular complexity.

The cyclopentane (B165970) ring is a common motif in many biologically active natural products. oregonstate.edushu.ac.uk this compound serves as an excellent precursor for creating molecules bearing a substituted cyclopentane ring. The reactivity of the α-carbon in the butanoate chain allows for the introduction of various substituents via alkylation or acylation reactions. Once substituted, the ester and ketone functionalities can be further modified through reduction, oxidation, or other transformations to yield a diverse range of cyclopentane derivatives. For example, the Conia-ene reaction of related acetylenic β-dicarbonyl compounds provides a powerful method for asymmetric synthesis, leading to methylene cyclopentanes with all-carbon quaternary centers. organic-chemistry.org This type of reactivity highlights the potential of β-dicarbonyl compounds like this compound in constructing highly functionalized five-membered rings.

The construction of fused and spirocyclic ring systems is a significant challenge in organic synthesis, and these motifs are prevalent in many natural products and pharmaceuticals. beilstein-journals.orgnih.gov this compound can be employed in strategies to build these complex architectures. For instance, multicomponent reactions are an efficient method for synthesizing spirocyclic oxindoles, which are known for their pronounced biological properties. beilstein-journals.org In such reactions, a cyclic dicarbonyl compound can react with other components, like isatin (B1672199) and an arylamine, to form a spiro-fused system. beilstein-journals.org The dicarbonyl functionality within this compound provides a reactive handle that can participate in intramolecular cyclizations or multicomponent reactions to generate these intricate polycyclic frameworks. A base-induced ring expansion strategy has also been shown to be a general method for constructing a wide range of fused seven-membered ring systems, which are challenging synthetic targets. nih.govchemrxiv.org

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.

Quinolines: The quinoline (B57606) scaffold is a key component in numerous bioactive compounds. nih.govnih.gov The Conrad-Limpach-Knorr synthesis is a classic method for preparing 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. jptcp.com In this reaction, this compound can react with an aniline (B41778) derivative to form a Schiff base, which then undergoes a thermally-induced cyclization to yield the corresponding quinoline derivative.

Table 1: Conrad-Limpach Synthesis of Quinolines

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aniline | 4-Hydroxyquinoline (B1666331) Derivative |

Thiophenes: Thiophene (B33073) and its derivatives are important heterocycles with a wide range of pharmacological and industrial applications. ijprajournal.com The Gewald aminothiophene synthesis is a powerful multicomponent reaction for preparing 2-aminothiophenes. pharmaguideline.com This reaction involves the base-catalyzed condensation of a β-ketoester, such as this compound, with an α-cyanoester and elemental sulfur. pharmaguideline.comorganic-chemistry.org The reaction proceeds through the formation of an intermediate olefin, which then cyclizes with sulfur to form the highly substituted thiophene ring. pharmaguideline.com

Table 2: Gewald Synthesis of Thiophenes

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| This compound | α-Cyanoester (e.g., Malononitrile) | Elemental Sulfur | 2-Aminothiophene Derivative |

Intermediate in Multistep Synthetic Sequences

Beyond its role as a primary building block, this compound is also a critical intermediate in longer, more complex synthetic pathways. Its dual functionality allows for sequential, controlled modifications, enabling the assembly of elaborate molecular targets that would be difficult to access directly. nih.gov

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. nih.govresearchgate.net They are biosynthesized by polyketide synthases (PKSs) from simple acyl-CoA precursors. researchgate.netrasmusfrandsen.dk The β-keto ester structure of this compound mimics the poly-β-ketone intermediates found in polyketide biosynthesis. researchgate.net

In laboratory total synthesis, this compound serves as a valuable C4 building block for constructing portions of a natural product's carbon skeleton. It is particularly relevant in the synthesis of cyclopentanoid natural products, a significant class of compounds that includes prostaglandins (B1171923) and iridoids. shu.ac.ukrsc.org Synthetic strategies can utilize this compound to introduce the cyclopentyl ring and an attached, functionalized side chain that can be elaborated through subsequent steps to complete the synthesis of the target natural product. shu.ac.uk The ability to engineer biosynthetic pathways using type III PKSs in microorganisms has also opened new avenues for producing novel polyketides, where synthetic building blocks can play a role in generating structural diversity. nih.govfrontiersin.org

Stereodefined Intermediates in Chiral Synthesis

This compound serves as a valuable prochiral starting material in chiral synthesis, enabling the production of stereodefined intermediates essential for the pharmaceutical and agrochemical industries. The core of its utility lies in the stereoselective reduction of its ketone group to form chiral β-hydroxy esters. This transformation establishes a stereocenter, providing access to enantiomerically pure building blocks.

A predominant method for achieving this is through asymmetric reduction, which can be accomplished using both biocatalytic and chemocatalytic approaches. Biocatalysis, particularly with baker's yeast (Saccharomyces cerevisiae), is a well-established and green method for reducing β-keto esters. These whole-cell systems contain a multitude of oxido-reductase enzymes that can catalyze the reduction with high enantioselectivity, typically yielding the (S)-hydroxy ester with excellent enantiomeric excess (e.e.). The process is valued for its operational simplicity and environmental compatibility.

Alternatively, chemocatalytic methods using chiral metal complexes offer a powerful route to both (R)- and (S)-enantiomers with high selectivity. Ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the asymmetric hydrogenation of β-keto esters. By selecting the appropriate enantiomer of the chiral ligand, chemists can precisely control the stereochemical outcome of the reduction, achieving high yields and enantiomeric excesses often exceeding 98%. The resulting chiral cyclopentyl 3-hydroxybutanoate is a versatile intermediate, with its hydroxyl and ester groups available for a wide range of subsequent chemical modifications to build more complex chiral molecules.

Table 1: Asymmetric Reduction of β-Keto Esters (Representative Examples)

| Catalyst/Reagent | Substrate Type | Product Configuration | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Baker's Yeast (S. cerevisiae) | β-Keto Ester | Predominantly (S) | >99% |

| Ru(II)-BINAP Complex | β-Keto Ester | (R) or (S) | >98% |

| Chiral Rhodium Complexes | β-Keto Ester | (R) or (S) | 90-99% |

Application in Polymer Chemistry as a Building Block for Specialty Polymers

While not a conventional monomer, this compound offers significant potential as a building block for specialty polymers due to its unique combination of a bulky alicyclic group and a reactive β-ketoester functionality. Its incorporation into polymer chains can be achieved through various strategies to create materials with tailored properties.

One primary route involves the initial reduction of this compound to its corresponding chiral or racemic β-hydroxy ester, cyclopentyl 3-hydroxybutanoate. This hydroxy ester can then act as a monomer in the synthesis of polyesters through polycondensation reactions. The bulky cyclopentyl group is expected to impart specific properties to the polymer backbone, such as increased rigidity, higher glass transition temperature (Tg), and modified crystallinity compared to polyesters made from linear diols. These characteristics can be advantageous for creating durable engineering plastics or amorphous polymers with enhanced thermal stability.

Furthermore, the intact β-ketoester moiety of this compound provides a reactive handle for synthesizing functional or cross-linkable polymers. The active methylene group located between the two carbonyls is acidic and can participate in various carbon-carbon bond-forming reactions. For instance, it can be utilized in Knoevenagel condensation reactions with aldehydes to graft side chains onto a polymer backbone or to form the basis of a polymerization process. purechemistry.org Similarly, this nucleophilic site can be used in Michael addition reactions, opening pathways to create cross-linked polymer networks or to synthesize polymers with complex architectures. wikipedia.org This functionality allows for the design of specialty polymers for applications in coatings, adhesives, and advanced composites where specific chemical reactivity or cross-linking capabilities are desired.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Monomer/Functional Unit | Potential Properties | Potential Applications |

|---|---|---|---|

| Polyesters | Cyclopentyl 3-hydroxybutanoate (from reduction) | Increased rigidity, higher Tg, biodegradability | Engineering plastics, biomedical materials |

| Functional Acrylics | Methacrylate derivative of this compound | Cross-linkable, tunable refractive index | Specialty coatings, optical resins |

| Cross-linked Networks | Di-functional derivatives via Michael addition or Knoevenagel condensation | Enhanced mechanical strength, thermal stability, solvent resistance | Adhesives, composites, hydrogels |

Contributions to Interdisciplinary Research Through Chemical Synthesis

Synthetic Utility in Pharmaceutical Intermediate Production

The molecular framework of Cyclopentyl 3-oxobutanoate is a key component in the construction of numerous pharmaceutical intermediates. Its ability to undergo cyclocondensation reactions is pivotal in forming the core structures of several classes of therapeutic agents.

This compound is a valuable starting material for the synthesis of intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic agents. nih.govnih.gov The synthesis of various heterocyclic systems, known to be the core of many anti-inflammatory and analgesic compounds, can be achieved using this β-keto ester. scielo.org.mx

One of the prominent synthetic routes is the Hantzsch pyridine (B92270) synthesis , a one-pot condensation reaction involving an aldehyde, ammonia, and two equivalents of a β-keto ester, such as this compound. wikipedia.orgfiveable.me This reaction leads to the formation of 1,4-dihydropyridine (B1200194) derivatives, which can be subsequently oxidized to the corresponding pyridine structures. wikipedia.orgscribd.com Dihydropyridine and pyridine scaffolds are present in a number of compounds with anti-inflammatory properties.

Another significant reaction is the Gould-Jacobs reaction , which is instrumental in the synthesis of quinoline (B57606) derivatives. wikipedia.org This reaction involves the condensation of an aniline (B41778) with a β-keto ester, followed by cyclization to form a 4-hydroxyquinoline (B1666331) structure. fly-chem.comnih.gov Quinolines are a class of heterocyclic compounds that have been extensively investigated for their anti-inflammatory and analgesic activities. nih.gov The use of this compound in this reaction would lead to quinoline intermediates with a cyclopentoxycarbonyl substituent, which could be further modified to produce novel drug candidates.

| Synthetic Reaction | Reactants | Product Class | Therapeutic Relevance |

| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia, this compound | 1,4-Dihydropyridines, Pyridines | Anti-inflammatory Agents |

| Gould-Jacobs Reaction | Aniline, this compound | 4-Hydroxyquinolines | Anti-inflammatory and Analgesic Agents |

The synthesis of intermediates for drugs targeting metabolic disorders can also be accomplished using this compound as a key building block. The Biginelli reaction , a one-pot cyclocondensation of a β-keto ester, an aldehyde, and urea (B33335), yields dihydropyrimidinones (DHPMs). jk-sci.comorganic-chemistry.orgdrugfuture.com These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as calcium channel blockers, which have applications in the treatment of cardiovascular complications associated with metabolic disorders.

The general mechanism of the Biginelli reaction involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. organic-chemistry.org This is followed by the nucleophilic addition of the enol form of the β-keto ester, in this case, this compound, and subsequent cyclization and dehydration to afford the dihydropyrimidinone product. organic-chemistry.org The resulting DHPMs, bearing a cyclopentoxycarbonyl group, can be further elaborated to generate a library of compounds for screening against various metabolic targets.

| Synthetic Reaction | Reactants | Product Class | Therapeutic Relevance |

| Biginelli Reaction | Aldehyde, Urea, this compound | Dihydropyrimidinones (DHPMs) | Agents for Metabolic Disorders |

The versatility of this compound extends to the synthesis of precursors for antiviral agents. slideshare.net While direct synthesis of complex nucleoside analogues from this starting material is not typical, it can be used to construct heterocyclic moieties that are later incorporated into antiviral drug scaffolds. For instance, cyclopentane-based structures are found in some carbocyclic nucleoside analogues that have shown antiviral activity. nih.gov

Furthermore, the heterocyclic systems synthesized via reactions like the Hantzsch and Biginelli reactions can serve as platforms for the development of novel antiviral compounds. The functional groups present in the products of these reactions, such as the ester and amino groups, allow for further chemical modifications and the attachment of other pharmacophoric features known to be important for antiviral activity.

Integration in Agrochemical Formulations via Intermediate Synthesis

In the field of agrochemicals, this compound is a valuable intermediate for the synthesis of active ingredients in herbicides and pesticides. pageplace.de The reactivity of the β-keto ester moiety is exploited to build heterocyclic cores that are common in many commercial agrochemicals.

A key application of β-keto esters like this compound in agrochemical synthesis is in the preparation of pyrazole (B372694) derivatives. nih.gov Pyrazoles are a well-established class of herbicides that act by inhibiting specific enzymes in plants, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov

The synthesis of pyrazole herbicides typically involves the condensation of a β-keto ester with a hydrazine (B178648) derivative. nih.govresearchgate.net This reaction leads to the formation of a pyrazolone (B3327878) ring, which is the core structure of many potent herbicides. clockss.org By using this compound, novel pyrazole derivatives with a cyclopentoxycarbonyl substituent can be synthesized, potentially leading to herbicides with improved efficacy, selectivity, or environmental profiles.

Furthermore, the pyrazole ring system is also found in some insecticides. For example, certain pyrazole derivatives act as insecticides by targeting the nervous system of insects. clockss.org The synthesis of these insecticidal pyrazoles can also be achieved through the condensation of β-keto esters with appropriately substituted hydrazines.

| Agrochemical Class | Synthetic Precursor | Core Heterocycle |

| Herbicides | This compound | Pyrazole |

| Pesticides | This compound | Pyrazole |

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of β-keto esters is shifting towards greener and more sustainable methodologies, moving away from harsh reaction conditions and stoichiometric reagents. A significant area of research is the development of advanced catalytic systems that offer high efficiency, selectivity, and environmental compatibility.

One promising approach is the use of environmentally benign catalysts for transesterification, a key reaction for producing various β-keto esters. researchgate.net Boron-based catalysts, such as boric acid and arylboronic acids, are emerging as attractive options for large-scale synthesis due to their low toxicity and effectiveness in catalyzing the transesterification of β-keto esters with a wide range of alcohols under mild conditions. rsc.org Another sustainable avenue is biocatalysis, which utilizes enzymes like lipases to perform highly selective transformations. Lipase-catalyzed transesterification, for instance, can proceed under mild, solvent-free conditions, offering a simple and efficient route to optically active β-keto esters. google.com

Furthermore, the development of novel metal-based catalysts aims to improve atom economy and reduce waste. For example, innovative bimetallic oxide clusters, such as those made of rhodium and ruthenium, have shown remarkable efficiency in C-H bond activation reactions using molecular oxygen as the sole oxidant, with water as the only byproduct. labmanager.com Similarly, new graphitic carbon-supported dual-atom catalysts are being designed to achieve atomic-level precision and ensure recoverability, significantly lowering the carbon footprint compared to conventional catalysts. nus.edu.sg These advancements in catalysis are pivotal for the future of sustainable cyclopentyl 3-oxobutanoate synthesis, enabling cleaner production processes for fine chemicals and pharmaceuticals. nus.edu.sg

Exploration of New Reactivity Modes and Transformative Applications

Beyond its traditional role as a nucleophile in alkylation reactions, this compound possesses multiple reactive sites that can be exploited in novel chemical transformations. researchgate.net The dual electrophilic and nucleophilic nature of the β-keto ester motif allows it to serve as a versatile synthon in complex molecule synthesis. rsc.orgacs.org

A key area of emerging research involves palladium-catalyzed reactions of allylic β-keto esters, which can be derived from this compound. These reactions proceed through palladium enolates that can undergo various transformations, including reductive elimination to form α-allyl ketones or β-hydrogen elimination to yield α,β-unsaturated ketones. nih.gov This expands the synthetic utility of β-keto esters beyond classical methods. nih.gov

Moreover, the unique electronic properties of related structures, like β,γ-unsaturated α-ketoesters, highlight the potential for discovering new reactivity modes. These compounds have multiple reactive sites, including carbon-carbon double bonds and dicarbonyl motifs, enabling them to participate in diverse catalytic asymmetric transformations such as [2+n] annulation reactions and 1,4-addition reactions. nih.gov Researchers are also exploring organocatalytic peroxidations of unsaturated β-keto esters, providing novel routes to chiral cycloperoxides and δ-hydroxy-β-keto esters. nih.gov Such explorations into the untapped reactivity of the β-keto ester core will undoubtedly lead to transformative applications for this compound in constructing complex and biologically active molecules. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic processes with continuous flow technology represents a paradigm shift in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. wiley.comnih.gov The synthesis and derivatization of this compound are well-suited for this transition.

Continuous flow reactors provide superior heat and mass transfer due to their high surface-area-to-volume ratios, enabling precise control over reaction parameters and preventing thermal runaways in exothermic reactions. wiley.com This is particularly beneficial for reactions involving highly reactive intermediates, such as the lithium ynolates used in the synthesis of functionalized cyclobutenes, which can be generated and used in seconds within a flow system without the need for cryogenic temperatures. rsc.org Multi-step syntheses, which are common in the elaboration of β-keto ester scaffolds, can be "telescoped" into a single, uninterrupted sequence. nih.govflinders.edu.au This approach has been successfully applied to the synthesis of active pharmaceutical ingredients (APIs) and natural products, often incorporating in-line purification and real-time spectroscopic analysis to ensure high yields and purity. flinders.edu.aunih.gov

Automated flow systems have been developed for complex processes, including the multi-step synthesis of cyclopentenone building blocks, demonstrating the potential for reliable, long-term production with minimal manual intervention. researchgate.net As the technology matures, the integration of this compound chemistry into automated, sequential flow systems will facilitate more rapid, safe, and efficient production of valuable chemical intermediates and final products. soci.orguc.pt

Expanding the Scope of Enantioselective Methodologies

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and agrochemical industries. Consequently, a major research thrust is the development of novel enantioselective methods applicable to this compound and other β-keto esters to create chiral molecules with high optical purity.

A wide range of catalytic systems are being explored to achieve this. Asymmetric hydrogenation using chiral transition-metal complexes, particularly those based on ruthenium, is a cornerstone transformation for producing enantiomerically enriched β-hydroxyesters, which are critical chiral building blocks. acs.org Beyond hydrogenation, asymmetric α-alkylation of cyclic β-keto esters can be achieved with high enantioselectivity using phase-transfer catalysis with cinchona-derived catalysts, avoiding the need for transition metals. rsc.org Organocatalysis, in general, has significantly expanded the toolkit for asymmetric transformations of β-ketoesters, providing access to a plethora of chiral structures. acs.org

Biocatalysis offers a green and highly selective alternative. Dehydrogenases, for example, can catalyze the asymmetric reduction of β-keto esters to yield enantiopure secondary alcohols with high precision. nih.gov Furthermore, advanced catalytic methods are enabling the enantioselective construction of complex carbocyclic and heterocyclic frameworks. For instance, N-heterocyclic carbene (NHC) catalysis can be used for the desymmetrization of diketones to produce α,α-disubstituted cyclopentenes, and Lewis acid catalysis can mediate the dearomative [2+2] photocycloaddition of heteroarenes to form strained cyclobutane-fused heterocycles with excellent enantioselectivity. organic-chemistry.orgnih.gov These evolving methodologies will continue to expand the ability to use this compound as a precursor for a diverse range of complex, stereodefined molecules.

Computational Design of New this compound Analogues with Tuned Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. mdpi.com These in silico techniques are increasingly being applied to design novel analogues of this compound with fine-tuned reactivity and specific biological activities.

Density Functional Theory (DFT) is used to analyze the electronic structure and reactivity of β-keto esters. By calculating reactivity descriptors, researchers can predict how structural modifications will influence the susceptibility of the molecule to react with biological nucleophiles or participate in specific chemical transformations. nih.gov This allows for the in silico screening of potential analogues before committing to their synthesis. nih.gov

For applications in drug design, molecular docking and molecular dynamics simulations are employed to predict the binding affinity and interaction patterns of β-keto ester analogues with target proteins. nih.govnih.gov These simulations provide insights into the structural basis of activity and can guide the design of more potent and selective inhibitors. inventi.in Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors with biological activity, enabling the virtual screening of large compound libraries to identify promising new candidates. mdpi.com By leveraging these computational tools, scientists can accelerate the discovery process, designing new this compound-based molecules with tailored electronic properties and biological functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclopentyl 3-oxobutanoate, and how do reaction parameters influence yield?

- Methodological Answer : this compound can be synthesized via acid-catalyzed esterification of 3-oxobutanoic acid with cyclopentanol or transesterification of methyl 3-oxobutanoate with cyclopentanol. Key parameters include:

- Catalyst selection : Sulfuric acid or lipases (e.g., immobilized CALB) for greener synthesis .

- Temperature : Optimal range of 323.15–343.15 K, balancing reaction rate and thermal decomposition risks .

- Molar ratios : A 3:1 to 4:1 excess of cyclopentanol improves esterification efficiency .

- Purification : Fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (δ 1.5–1.8 ppm for cyclopentyl protons; δ 2.2–2.5 ppm for ketone protons) and C NMR (δ 208–210 ppm for ketone carbon) confirm structure .

- IR : Strong absorbance at ~1740 cm (ester C=O) and ~1710 cm (ketone C=O) .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 156 for cyclopentyl fragment) validate purity .

- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) quantify impurities .

Advanced Research Questions

Q. How can solvent polarity and proticity affect the stability of this compound in different environments?

- Methodological Answer :

- Experimental design : Use accelerated stability studies (40°C/75% RH for 4 weeks) in solvents like cyclopentyl methyl ether (low polarity) vs. ethanol (protic). Monitor degradation via HPLC .

- Findings : Non-polar solvents reduce hydrolysis of the ester group. Protic solvents accelerate ketone tautomerization, requiring stabilization with antioxidants (e.g., BHT) .

Q. What computational methods are suitable for modeling the reaction mechanisms of this compound synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for esterification pathways (e.g., nucleophilic acyl substitution vs. concerted mechanisms) .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states using software like Gaussian or ORCA .

- Validation : Compare computed thermodynamic data (ΔG, ΔH) with experimental DSC or calorimetry results .

Q. How can researchers resolve discrepancies between experimental and theoretical data in thermodynamic studies of this compound?

- Methodological Answer :

- Error analysis : Identify systematic errors (e.g., impurity interference in DSC) or assumptions in computational models (e.g., gas-phase vs. solvent-inclusive calculations) .

- Validation : Cross-check with alternative methods (e.g., compare DFT-predicted H NMR shifts with experimental data) .

- Case study : In transesterification, experimental yields may exceed theoretical due to side reactions (e.g., cyclopentanol dimerization), requiring GC-MS to track byproducts .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives?

- Methodological Answer :

- Chiral catalysts : Use (R)-BINOL-derived phosphoric acids for asymmetric esterification (≥90% ee) .

- Kinetic resolution : Employ lipases (e.g., Pseudomonas fluorescens) to selectively hydrolyze undesired enantiomers .

- Analytical validation : Chiral HPLC (Chiralpak AD-H column) or polarimetry to confirm enantiomeric excess .

Data Analysis and Interpretation

Q. How should researchers design experiments to analyze contradictory kinetic data in this compound synthesis?

- Methodological Answer :

- Factorial Design : Vary temperature, catalyst loading, and solvent type in a 2 factorial experiment to identify interaction effects .

- Statistical tools : Use ANOVA to isolate significant variables. For example, contradictory Arrhenius plots may arise from competing mechanisms (e.g., acid-catalyzed vs. uncatalyzed pathways) .

- Case example : Inconsistent rate constants at high temperatures may indicate catalyst deactivation, requiring TGA to assess thermal stability .

Q. What advanced techniques validate the degradation pathways of this compound under oxidative conditions?

- Methodological Answer :

- LC-HRMS : Identify degradation products (e.g., cyclopentanol or 3-oxobutanoic acid) via exact mass matching .

- Isotopic labeling : Use O-labeled water to trace hydrolysis pathways in NMR .

- Computational modeling : Simulate radical intermediates using DFT to predict oxidation sites .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.